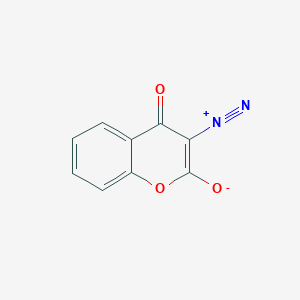

3-Diazo-4-oxocoumarin

Description

Historical Context of Diazo Compounds in Organic Synthesis

Diazo compounds, characterized by a functional group consisting of two linked nitrogen atoms at the end of a molecule (R₂C=N⁺=N⁻), have a rich history in organic synthesis. wikipedia.org Their story begins in 1858 with Peter Griess, who first produced these compounds through his work on the influence of nitrous acid on certain amino compounds. wikipedia.org The simplest diazo compound, diazomethane, was discovered by von Pechmann in 1894. nih.gov

Early in their history, diazo compounds were recognized for their unique reactivity, particularly as precursors to carbenes, which are highly reactive intermediates. numberanalytics.comlongdom.org This reactivity is largely due to the diazo group, which can be cleaved to generate a carbene. numberanalytics.com This ability to generate carbenes opened up a wide array of synthetic possibilities, including cyclopropanation reactions with alkenes and insertion into C-H bonds. longdom.org Over the years, the field has expanded significantly, with the development of stabilized diazo compounds, such as α-diazocarbonyl compounds, which are more easily handled. worldscientific.com The development of catalytic methods, particularly those involving transition metals like rhodium and copper, has further broadened the utility of diazo compounds, enabling highly selective and complex molecular constructions. longdom.orgworldscientific.com

Significance of the Coumarin (B35378) Scaffold in Chemical Research

The coumarin scaffold, a benzopyrone structure, is a privileged and versatile framework in chemical and pharmaceutical research. researchgate.netsciensage.info Found widely in nature, particularly in plants, fungi, and bacteria, coumarins have been the subject of scientific interest for over two centuries, since the isolation of the parent compound, coumarin, in 1820. nih.govbohrium.com More than 1300 different coumarins have been identified from natural sources. nih.gov

The significance of the coumarin nucleus lies in its broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netsciensage.info This biological versatility stems from the ability of the coumarin structure to interact with various enzymes and receptors in living organisms. nih.govbohrium.com Furthermore, the coumarin scaffold is readily synthesized and can be chemically modified in numerous ways, allowing for the creation of a vast library of derivatives with diverse properties. researchgate.netnih.gov Beyond medicinal chemistry, coumarins find applications in industries such as cosmetics and fragrances, and as functional materials like optical brighteners and fluorescent dyes. nih.govmdpi.com

Evolution of 3-Diazo-4-oxocoumarin as a Research Subject

The convergence of diazo chemistry and the coumarin scaffold led to the investigation of this compound. This specific molecule and its derivatives have been synthesized and studied for their unique photochemical properties. The synthesis typically involves the diazotization of a corresponding 4-hydroxycoumarin (B602359) derivative, a method known as diazo transfer. acs.orgacs.org

Research into 3-diazo-4-oxocoumarins has been notably driven by their potential application in photolithography. acs.orgacs.org These compounds absorb strongly in the deep ultraviolet (DUV) region of the spectrum. acs.org Upon photolysis, they undergo a Wolff rearrangement, a characteristic reaction of diazo ketones, to form a ketene (B1206846) intermediate. numberanalytics.comacs.org In an aqueous environment, this ketene hydrolyzes to a carboxylic acid. acs.orgacs.org This photochemical transformation is significant because it converts a base-insoluble material (the diazocoumarin) into a base-soluble product (the carboxylic acid), a key requirement for photoresist materials used in microfabrication. acs.orgresearchgate.net

Studies have explored how different substituents on the coumarin ring affect the properties of the molecule. For instance, placing electron-donating groups at the 5-, 6-, or 7-positions can modulate the reactivity of the photogenerated ketene, which is a critical factor for performance in lithographic applications. acs.org

| Compound | Key Finding | Potential Application | Reference |

|---|---|---|---|

| This compound | Absorbs in the DUV and undergoes Wolff rearrangement upon photolysis to form a base-soluble carboxylic acid. | Photolithographic Materials | acs.orgacs.org |

| 7-Methyl-3-diazo-4-oxocoumarin | Synthesized via Friedel-Crafts-like cyclization of bis-3-hydroxyphenyl-malonate followed by diazotization. | Photolithographic Materials | acs.org |

| 7-Methoxy-3-diazo-4-oxocoumarin | Prepared from 7-Methoxy-4-hydroxycoumarin; shows lower ketene hydrolysis reactivity due to the electron-donating methoxy (B1213986) group. | Promising for Lithographic Materials | acs.orgacs.org |

| Bis-functional diazocoumarin (DC) | Acts as a photoactive dissolution inhibitor for Novolak resin, but the photoproduct is thermally unstable. | DUV Photoactive Dissolution Inhibitor | utexas.edu |

Structure

3D Structure

Properties

Molecular Formula |

C9H4N2O3 |

|---|---|

Molecular Weight |

188.14 g/mol |

IUPAC Name |

3-diazonio-4-oxochromen-2-olate |

InChI |

InChI=1S/C9H4N2O3/c10-11-7-8(12)5-3-1-2-4-6(5)14-9(7)13/h1-4H |

InChI Key |

DLDFKYQABFBCDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)[O-])[N+]#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Diazo 4 Oxocoumarin and Its Derivatives

Classical Approaches to Diazo Coumarin (B35378) Synthesis

Traditional methods for introducing the diazo group onto the coumarin core remain fundamental and widely practiced. These routes include direct diazotization of an amino precursor, diazo transfer onto an activated methylene (B1212753) group, and the transformation of hydrazone derivatives.

Diazotization Reactions

Diazotization is a cornerstone reaction in organic chemistry for converting a primary aromatic amine into a diazonium salt. This method can be applied to the synthesis of 3-diazo-4-oxocoumarin, starting from 3-amino-4-hydroxycoumarin.

The process begins with the in-situ generation of nitrous acid (HNO₂) from an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium species. The 3-amino-4-hydroxycoumarin precursor is dissolved in the acidic medium and reacts with the nitrous acid to form an intermediate N-nitrosamine, which then tautomerizes and eliminates water to yield the 3-diazonium-4-hydroxycoumarin salt.

Due to the acidic proton at the C-3 position and the electron-withdrawing nature of the adjacent carbonyl groups, the intermediate diazonium salt is highly unstable and readily undergoes deprotonation to form the neutral and more stable this compound molecule. This final deprotonation step is often spontaneous or can be facilitated by a mild base.

Table 1: Typical Reagents and Conditions for Diazotization This table presents generalized conditions for the diazotization of aromatic amines, which are applicable to the synthesis of this compound.

| Starting Material | Reagents | Acid | Temperature | Product |

| 3-Amino-4-hydroxycoumarin | Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | 0–5 °C | This compound |

| 3-Amino-4-hydroxycoumarin | Sodium Nitrite (NaNO₂) | Sulfuric Acid (H₂SO₄) | 0–5 °C | This compound |

Diazo Transfer Methodologies

Diazo transfer reactions provide a powerful alternative for synthesizing diazo compounds from precursors possessing an active methylene group. The C-3 position of 4-hydroxycoumarin (B602359) is part of a 1,3-dicarbonyl system (in its tautomeric form, 2,4-dioxochroman), making it sufficiently acidic and nucleophilic to participate in diazo transfer.

This method involves the reaction of 4-hydroxycoumarin with a diazo transfer agent, most commonly an organic sulfonyl azide (B81097), in the presence of a non-nucleophilic base. p-Toluenesulfonyl azide (tosyl azide, TsN₃) is a frequently used reagent for this purpose. The base, such as triethylamine (B128534) (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU), serves to deprotonate the C-3 position of the coumarin, generating a nucleophilic enolate. This enolate then attacks the terminal nitrogen atom of the sulfonyl azide, leading to a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the sulfonamide anion and transferring the diazo group to the C-3 position of the coumarin to yield this compound.

The efficiency of the reaction can be influenced by the choice of solvent, base, and temperature, with acetonitrile (B52724) being a common solvent. quimicaorganica.org While highly effective, a notable drawback of using sulfonyl azides is the formation of the corresponding sulfonamide as a byproduct, which must be separated from the final product. quimicaorganica.org

Table 2: Common Reagents for Diazo Transfer Reactions on 1,3-Dicarbonyl Compounds Data adapted from studies on analogous 1,3-dicarbonyl systems.

| Substrate | Diazo Transfer Agent | Base | Solvent | Typical Yield | Reference |

| 1,3-Dicarbonyl Compound | p-Toluenesulfonyl azide (TsN₃) | Triethylamine (Et₃N) | Acetonitrile | High | quimicaorganica.org |

| 1,3-Dicarbonyl Compound | p-Toluenesulfonyl azide (TsN₃) | DBU | Acetonitrile | 90-95% | quimicaorganica.org |

| 1,3-Dicarbonyl Compound | Methanesulfonyl azide (MsN₃) | DBU | Acetonitrile | Moderate-High | quimicaorganica.org |

Hydrazone-Based Synthetic Routes

A third classical approach involves the synthesis and subsequent transformation of a hydrazone derivative of a 3-carbonyl coumarin. A prominent example of this strategy is the Bamford-Stevens reaction, which facilitates the conversion of tosylhydrazones into diazo compounds upon treatment with a base. wikipedia.orgadichemistry.com

The synthesis begins with the formylation of 4-hydroxycoumarin at the C-3 position to produce 4-hydroxycoumarin-3-carbaldehyde. This aldehyde is then condensed with p-toluenesulfonylhydrazide (TsNHNH₂) under acidic conditions to form the corresponding 4-hydroxy-3-(tosylhydrazonomethyl)coumarin.

In the key step, this tosylhydrazone is treated with a strong base, such as sodium methoxide (B1231860) (NaOMe) or sodium hydride (NaH). The base abstracts the acidic proton from the hydrazone nitrogen, leading to an anionic intermediate. This intermediate undergoes elimination of the p-toluenesulfinate anion to generate the target this compound. wikipedia.orgadichemistry.com The reaction mechanism involves the formation of a diazo compound as a distinct intermediate which, under different conditions, could decompose further into a carbene or carbenium ion. quimicaorganica.orgwikipedia.org However, by carefully controlling the reaction conditions, the diazo compound can be isolated as the final product. organic-chemistry.org

Table 3: Reaction Sequence for Hydrazone-Based Synthesis

| Step | Precursor | Reagents | Product |

| 1 | 4-Hydroxycoumarin-3-carbaldehyde | p-Toluenesulfonylhydrazide (TsNHNH₂) | 4-Hydroxy-3-(tosylhydrazonomethyl)coumarin |

| 2 | 4-Hydroxy-3-(tosylhydrazonomethyl)coumarin | Strong base (e.g., NaOMe) | This compound |

Modern Advancements in this compound Synthesis

While classical methods are robust, modern synthetic chemistry continually seeks milder, more efficient, and more versatile reaction pathways. Areas such as transition-metal catalysis and photochemistry offer new possibilities in the field of diazo compound synthesis.

Regioselective and Stereoselective Synthesis of Substituted 3-Diazo-4-oxocoumarins

The preparation of substituted 3-diazo-4-oxocoumarins hinges on the regioselective introduction of the diazo group at the C3 position of a pre-functionalized 4-hydroxycoumarin ring system. The inherent reactivity of the 4-hydroxycoumarin scaffold generally directs the diazo transfer reaction to the desired C3 position due to the acidity of the proton at this site, which is activated by the two adjacent carbonyl groups.

A general and effective method for the synthesis of 5-, 6-, and 7-substituted 3-diazo-4-oxocoumarins involves a diazo transfer reaction using a sulfonyl azide reagent. In a typical procedure, the corresponding substituted 4-hydroxycoumarin is dissolved in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -20 °C). A base, commonly triethylamine, is added to deprotonate the acidic C3-H, generating a nucleophilic enolate. Subsequently, a solution of a diazo transfer agent, such as p-toluenesulfonyl azide, is added dropwise. The reaction mixture is stirred at low temperature for a period before being allowed to warm to room temperature. This process efficiently transfers the diazo group to the C3 position of the coumarin ring.

While the regioselectivity of the diazotization at C3 is generally high due to the electronic properties of the 4-hydroxycoumarin ring, the synthesis of stereochemically defined 3-diazo-4-oxocoumarins requires a different approach. The introduction of stereocenters is typically achieved during the synthesis of the substituted 4-hydroxycoumarin precursor, prior to the diazo transfer step. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of C3-substituted 4-hydroxycoumarin derivatives. For instance, chiral primary amine-thiourea bifunctional catalysts can promote the asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, yielding chiral C3-substituted adducts with high enantioselectivity.

Once a chiral substituted 4-hydroxycoumarin is obtained, the subsequent diazo transfer reaction at the C3 position is not expected to affect the existing stereocenter, thus affording an enantiomerically enriched or pure substituted this compound. The stereochemical integrity is maintained as the diazotization occurs at a position that is not the stereocenter.

The following table summarizes representative examples of synthesized substituted 3-diazo-4-oxocoumarins.

| Substituent Position | Substituent | Reference |

| 5 | -H | |

| 6 | -H | |

| 7 | -H | |

| 5 | -OCH₃ | |

| 6 | -Cl | |

| 7 | -OCH₃ | |

| 7 | -N(CH₃)₂ |

Synthesis of Precursors and Intermediates for this compound Formation

The primary precursor for the synthesis of this compound is 4-hydroxycoumarin. Several synthetic routes to 4-hydroxycoumarin and its derivatives have been established. A common and classical method involves the condensation of phenols with malonic acid or its derivatives. For instance, heating a phenol (B47542) with malonic acid in the presence of a dehydrating agent like phosphorus oxychloride and a catalyst such as anhydrous zinc chloride can yield 4-hydroxycoumarin.

Another important class of intermediates are C3-substituted 4-hydroxycoumarins. These can be prepared through various carbon-carbon bond-forming reactions. The alkylation of 4-hydroxycoumarin is a key strategy. For example, a TfOH-catalyzed reaction of 4-hydroxycoumarin with diazo compounds can lead to either C3-alkylation or O-alkylation, with the regioselectivity being controlled by the electronic nature of the diazo substrate. This allows for the introduction of a wide range of substituents at the C3 position, which can then be carried through to the final this compound product.

Furthermore, the synthesis of 3-amino-4-hydroxycoumarin provides a direct precursor that can be converted to this compound via diazotization of the amino group. This method offers an alternative to the diazo transfer reaction with 4-hydroxycoumarin itself.

The following table outlines key precursors and intermediates in the synthesis of this compound.

| Compound Name | Role | Synthetic Method | Reference |

| 4-Hydroxycoumarin | Primary Precursor | Condensation of phenol and malonic acid | |

| Substituted 4-Hydroxycoumarins | Intermediates | Asymmetric Michael addition, Alkylation | |

| 3-Amino-4-hydroxycoumarin | Intermediate | Specific synthesis routes | |

| p-Toluenesulfonyl azide | Reagent | Diazo transfer agent synthesis |

Reaction Mechanisms and Reactivity of 3 Diazo 4 Oxocoumarin

Photochemical Transformations of 3-Diazo-4-oxocoumarin

Upon absorption of deep ultraviolet (DUV) light, this compound undergoes a series of photochemical transformations, the most prominent of which is the Wolff rearrangement. acs.org This process is foundational to its potential use in applications such as photolithography, as it converts a light-absorbing, base-insoluble molecule into a transparent, base-soluble product. acs.org

Wolff Rearrangement Pathways

The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds. wikipedia.org For this compound, photolysis initiates the expulsion of a dinitrogen molecule (N₂), a key step that can proceed through two primary mechanistic pathways: a concerted mechanism or a stepwise process involving a carbene intermediate. organic-chemistry.orgyoutube.com

In the concerted pathway , the loss of nitrogen occurs simultaneously with a 1,2-rearrangement, directly yielding a ketene (B1206846) intermediate without the formation of a discrete carbene. organic-chemistry.org

Alternatively, the reaction can proceed stepwise through the formation of an α-ketocarbene. organic-chemistry.orglibretexts.org This highly reactive intermediate then undergoes the rearrangement to form the more stable ketene. The specific pathway taken can be influenced by factors such as the solvent and the presence of sensitizers. organic-chemistry.org Photochemical induction of the Wolff rearrangement is often preferred over thermal methods because it can be performed at lower temperatures, minimizing side reactions. organic-chemistry.orgslideshare.net

Generation and Reactivity of Photogenerated Ketenes

The primary product of the Wolff rearrangement of this compound is a highly reactive ketene intermediate. wikipedia.orgorganic-chemistry.org Ketenes are characterized by a unique heteroallenic bond structure which makes the α-carbon (the carbonyl carbon) highly electrophilic and susceptible to nucleophilic attack. ed.ac.uk

The synthetic utility of these photogenerated ketenes is significant, as they can participate in a variety of subsequent reactions. ed.ac.uk In the presence of nucleophiles such as water, alcohols, or amines, the ketene intermediate is rapidly trapped. wikipedia.org For instance, in an aqueous environment, the ketene readily undergoes hydrolysis to yield a carboxylic acid derivative. acs.org This high reactivity, however, also means that ketenes are typically not isolated. organic-chemistry.org They can also participate in [2+2] cycloaddition reactions. organic-chemistry.orged.ac.uk

Ketenyl Carbon Charge and Hydrolysis Kinetics

The rate of hydrolysis of the ketene generated from this compound and its substituted derivatives is directly linked to the electronic properties of the intermediate. acs.org Specifically, the rate of ketene hydrolysis has been found to correlate with the calculated partial positive charge on the ketenyl carbon atom. acs.org

A higher positive charge on this carbon enhances its electrophilicity, leading to faster reaction with nucleophiles like water. Conversely, substituents on the coumarin (B35378) ring that decrease this positive charge can slow the hydrolysis rate. acs.org Studies on various 5-, 6-, and 7-substituted 3-diazo-4-oxocoumarins have shown that electron-donating groups lead to lower reactivity of the corresponding ketene. acs.org This tunability of the hydrolysis kinetics is a key factor in designing related compounds for specific applications where the stability of the ketene intermediate is important. acs.org

Table 1: Relationship between Substituents and Ketene Reactivity

| Substituent Position | Substituent Type | Effect on Ketenyl Carbon Charge | Predicted Hydrolysis Rate |

| 5, 6, or 7 | Electron-Donating | Decrease | Slower |

| 5, 6, or 7 | Electron-Withdrawing | Increase | Faster |

Carbene Intermediates: Singlet and Triplet States

The stepwise photochemical decomposition of this compound involves the formation of a free α-ketocarbene intermediate. organic-chemistry.orglibretexts.org Carbenes are neutral, divalent carbon species that can exist in two electronic spin states: singlet and triplet. libretexts.org

Singlet Carbenes have a pair of non-bonding electrons in a single orbital with opposite spins (spin-paired). They are sp² hybridized and exhibit both electrophilic and nucleophilic character. Singlet carbenes are typically involved in concerted reactions, such as direct C-H bond insertion and stereospecific cyclopropanations. libretexts.orgrsc.org The Wolff rearrangement to a ketene is a characteristic reaction of a singlet α-ketocarbene. tuni.fi

Triplet Carbenes have two unpaired electrons in different orbitals with parallel spins. They behave as diradicals and typically undergo stepwise radical-type reactions. libretexts.orgresearchgate.net

The spin state of the carbene generated during photolysis dictates the subsequent reaction pathways and product distribution. tuni.fi While the singlet carbene is necessary for the Wolff rearrangement, intersystem crossing to the triplet state can occur. The energy gap between the singlet and triplet states (S-T gap) is a critical factor influencing this conversion. tuni.fi The choice of solvent and the presence of photosensitizers can influence the dominant spin state and, consequently, the reaction outcome. rsc.orgresearchgate.net For example, the presence of side products from O-H insertion when alcohols are used as solvents can be evidence for the intermediacy of carbenes. organic-chemistry.org

Photoinduced Reactions and Photobleaching Phenomena

Upon photolysis, it is converted into the carboxylic acid product, which is transparent in the same DUV region. acs.org This phenomenon, where a chromophore is transformed into a non-absorbing species upon irradiation, is known as photobleaching . This light-induced change in solubility and optical properties forms the basis for its potential use as a photoresist material in lithography. acs.org

Thermal Decomposition Pathways

Like other α-diazoketones, this compound can also be decomposed by heat. organic-chemistry.orgslideshare.net The primary thermal decomposition pathway is also the Wolff rearrangement, leading to the same ketene intermediate generated during photolysis. wikipedia.orgorganic-chemistry.org However, thermal decomposition typically requires significantly higher temperatures, ranging from room temperature to 750 °C in gas-phase pyrolysis for some diazoketones. organic-chemistry.orgslideshare.net These elevated temperatures can lead to a higher incidence of competing side reactions and may not be suitable for delicate substrates, making photochemical or metal-catalyzed methods often preferable for achieving cleaner transformations. organic-chemistry.orgslideshare.net

Catalyzed Reactions of this compound

The reactivity of this compound is significantly enhanced and controlled through the use of catalysts, which can direct the decomposition of the diazo group towards specific reaction pathways. These catalyzed reactions are crucial for the construction of complex molecular architectures.

Metal-Catalyzed Carbene Transfer Reactions

Transition metal catalysts, particularly those of rhodium and copper, are widely employed to promote the decomposition of diazo compounds like this compound. This process involves the extrusion of nitrogen gas (N₂) to form a highly reactive metal-carbene intermediate. This intermediate can then undergo a variety of carbene transfer reactions.

Metal-catalyzed cyclopropanation involves the reaction of the metal-carbene intermediate derived from a diazo compound with an alkene, leading to the formation of a cyclopropane (B1198618) ring. While specific studies on the cyclopropanation of this compound are not extensively detailed in the available literature, the general mechanism is well-established for other diazocarbonyl compounds. The reaction is typically catalyzed by rhodium(II) or copper(I) complexes. The stereochemistry of the resulting cyclopropane is often influenced by the nature of the catalyst and the substituents on the alkene. For instance, rhodium(II) catalysts are known to be highly effective in promoting the cyclopropanation of alkenes with diazoacetates. nih.govorganic-chemistry.org The synthesis of cyclopropa[c]coumarins, which are structurally related, has been achieved through various methods, highlighting the interest in this class of compounds. nih.govresearchgate.netnih.gov

Table 1: Hypothetical Data for Metal-Catalyzed Cyclopropanation of this compound No specific experimental data for this compound was found in the searched literature. The following table is a generalized representation based on reactions of similar diazo compounds.

| Catalyst | Alkene Substrate | Solvent | Yield (%) |

|---|---|---|---|

| Rh₂(OAc)₄ | Styrene | Dichloromethane | Data not available |

The insertion of a carbene into a carbon-hydrogen (C-H) bond is a powerful transformation for the formation of new carbon-carbon bonds. rsc.org These reactions can be either intramolecular or intermolecular. Intramolecular C-H insertion reactions of diazo compounds are particularly useful for the synthesis of cyclic compounds. researchgate.net Rhodium(II) catalysts are frequently used to mediate these transformations. nih.govnih.gov While the literature on specific C-H insertion reactions of this compound is limited, the general principles suggest that suitably substituted derivatives could undergo intramolecular cyclization to form novel fused-ring systems. Intermolecular C-H insertion reactions are also possible, though they often face challenges with selectivity. nih.gov

Table 2: Hypothetical Data for Metal-Catalyzed C-H Insertion of this compound No specific experimental data for this compound was found in the searched literature. The following table is a generalized representation based on reactions of similar diazo compounds.

| Catalyst | C-H Substrate | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|

| Rh₂(esp)₂ | Cyclohexane | Dichloromethane | Intermolecular Insertion | Data not available |

Metal-carbene intermediates can also readily insert into heteroatom-hydrogen (X-H) bonds, such as N-H, O-H, S-H, and Si-H bonds. These reactions provide efficient routes to a variety of functionalized molecules.

N-H Insertion: The insertion of a carbene into the N-H bond of amines or amides is a direct method for the synthesis of α-amino acid derivatives and other nitrogen-containing compounds. Copper and rhodium catalysts are commonly employed for this purpose. researchgate.net

O-H Insertion: The reaction of a metal-carbene with an alcohol or water leads to the formation of ethers or α-hydroxy esters, respectively. nih.govresearchgate.netnih.govjohnshopkins.edu This reaction is a valuable tool for the functionalization of hydroxyl groups.

S-H Insertion: Thiols can also serve as substrates for carbene insertion reactions, affording thioethers.

Si-H Insertion: The insertion of a carbene into a silicon-hydrogen bond provides a direct route to organosilicon compounds.

While specific examples involving this compound are not readily found, the general reactivity pattern of diazocarbonyl compounds suggests that it would be a viable substrate for these X-H insertion reactions under appropriate catalytic conditions.

Radical Reaction Mechanisms

Although less common than metal-catalyzed carbene transfer reactions, diazo compounds can also participate in radical reactions. nih.gov The decomposition of the diazo group can be initiated by radical initiators or photochemically to generate a carbene radical. This radical species can then engage in various radical-mediated transformations. The specific radical reaction pathways of this compound are not well-documented, but by analogy to other diazo compounds, reactions such as radical cyclizations or additions could be envisioned.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Diazo compounds are classic 1,3-dipoles and can readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgijrpc.com The reaction of a diazo compound with an alkyne, for instance, is a well-established method for the synthesis of pyrazoles. organic-chemistry.orgnih.govchim.itnih.govresearchgate.net This reaction can often proceed thermally or be catalyzed by transition metals. The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of both the diazo compound and the dipolarophile. While there is a report on the 1,3-dipolar cycloaddition of 3-azidocoumarins with acetylenes, specific studies on this compound are not prevalent in the searched literature. nih.govyoutube.com

Table 3: Hypothetical Data for 1,3-Dipolar Cycloaddition of this compound No specific experimental data for this compound was found in the searched literature. The following table is a generalized representation based on reactions of similar diazo compounds.

| Dipolarophile | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Thermal | Pyrazole | Data not available |

Influence of Substituent Effects on Reactivity

The reactivity of the this compound core is significantly influenced by the nature and position of substituents on its aromatic ring. These substituents can alter the electron distribution within the molecule and impose steric constraints, thereby tuning the compound's reaction pathways and rates. Both electronic and steric effects play a crucial role in modulating the behavior of this compound and its intermediates, such as the ketene formed during the Wolff rearrangement.

Electronic Effects

The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—profoundly impacts the stability and reactivity of this compound derivatives. Upon photolysis, 3-diazo-4-oxocoumarins undergo a Wolff rearrangement to form a highly reactive ketene intermediate. acs.org This ketene can then react with nucleophiles, such as water, to yield a carboxylic acid. acs.org

Detailed research has shown that the rate of this subsequent reaction is highly dependent on the substituents present on the coumarin framework. Specifically, 3-diazo-4-oxocoumarins bearing electron-donating substituents exhibit the lowest reactivity in the hydrolysis of the photogenerated ketene. acs.orgacs.org EDGs increase the electron density on the coumarin ring system, which in turn affects the electrophilicity of the ketene.

One key study synthesized a series of 5-, 6-, and 7-substituted 3-diazo-4-oxocoumarins and investigated the reactivity of the corresponding ketenes. acs.org The findings indicated that the rate of ketene hydrolysis correlates with the calculated charge on the ketenyl carbon atom. acs.orgacs.org Electron-donating groups stabilize the ketene, reducing its reactivity toward nucleophiles like water. This effect makes such derivatives promising for applications like photolithography, where controlled reactivity is essential. acs.org

The table below illustrates the general trend of how substituents with varying electronic properties affect the reactivity of the photogenerated ketene intermediate.

| Substituent Position | Substituent Group | Electronic Effect | Relative Rate of Ketene Hydrolysis |

| 6-position | -OCH₃ (Methoxy) | Strong Electron-Donating | Low |

| 7-position | -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating | Very Low |

| Unsubstituted | -H (Hydrogen) | Neutral | Moderate |

| 6-position | -Cl (Chloro) | Weak Electron-Withdrawing | High |

| 6-position | -NO₂ (Nitro) | Strong Electron-Withdrawing | Very High |

This table is illustrative of the general trends observed in research findings.

Steric Effects

While electronic effects are often dominant, steric hindrance from bulky substituents can also influence the reactivity of this compound. Large substituents positioned near the diazo functional group or other reactive sites can physically obstruct the approach of other reactant molecules.

This is particularly relevant in bimolecular reactions, such as [3+2] cycloaddition reactions, where the diazo group acts as a 1,3-dipole. The regioselectivity and rate of such cycloadditions can be dictated by the steric bulk of substituents on both the diazo-coumarin and the dipolarophile. A bulky group may favor the formation of one regioisomer over another or slow down the reaction rate by impeding the optimal orientation of the reacting molecules.

Spectroscopic and Structural Characterization in 3 Diazo 4 Oxocoumarin Research

Advanced Spectroscopic Techniques for Elucidating Structure and Reactivity

Spectroscopy provides the foundational data for the characterization of 3-diazo-4-oxocoumarin. Each technique offers a unique window into the molecule's properties, from the connectivity of its atoms to its electronic transitions and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound and its derivatives.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the coumarin (B35378) ring. For a substituted derivative like 7-methoxy-3-diazo-4-oxocoumarin, the aromatic protons typically appear as doublets and doublets of doublets in the range of δ 7.0-8.0 ppm, with coupling constants indicating their ortho and meta relationships. The substituent groups, such as a methoxy (B1213986) group, would present a characteristic singlet, typically around δ 3.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum is critical for confirming the carbon skeleton and identifying the key quaternary carbons. The carbonyl carbon of the lactone (C-2) and the oxo group (C-4) are expected to resonate at low field (downfield). A particularly diagnostic signal is that of the C-3 carbon, which is directly attached to the diazo group. In 7-methoxy-3-diazo-4-oxocoumarin, this carbon appears at approximately δ 86.3 ppm. acs.org This upfield shift, relative to what might be expected for a carbon in a typical α,β-unsaturated system, is characteristic of a carbon atom bonded to a diazonium moiety. The remaining carbons of the coumarin ring appear in the expected aromatic and olefinic regions (δ 108-165 ppm). acs.org

| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C-3 | - | 86.3 | Carbon bearing the diazo group |

| C-5 | 7.84 (d, J=8.5 Hz) | 125.2 | Aromatic proton |

| C-6 | 7.06 (dd, J=8.5, 1.9 Hz) | 108.8 | Aromatic proton |

| C-8 | 7.14 (d, J=1.9 Hz) | 115.4 | Aromatic proton |

| 7-OCH3 | 3.86 (s) | 55.6 | Methoxy group protons |

| Other Carbons | - | 120.0, 152.2, 153.3, 155.1, 164.1, 173.5 | Remaining coumarin ring carbons |

Infrared (IR) spectroscopy is exceptionally useful for identifying the key functional groups within this compound, most notably the diazo and carbonyl groups. The most prominent and diagnostic absorption is the strong, sharp band corresponding to the asymmetric stretching vibration of the diazo group (N≡N). This peak is typically observed in the region of 2100-2300 cm⁻¹. The presence of a strong absorption in this specific window is a definitive indicator of the diazo functionality.

Additionally, the spectrum displays characteristic absorptions for the two carbonyl groups. The lactone C=O stretch of the coumarin ring and the C-4 ketone C=O stretch give rise to strong bands in the region of 1600-1750 cm⁻¹. The exact positions can be influenced by conjugation and the electronic nature of the diazo group. Other bands corresponding to C=C stretching in the aromatic ring and C-O stretching are also present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| C=N2 (Diazo) | Asymmetric Stretch | ~2100 - 2300 | Strong, Sharp |

| C=O (Lactone) | Stretch | ~1700 - 1750 | Strong |

| C=O (Ketone) | Stretch | ~1650 - 1700 | Strong |

| C=C (Aromatic/Olefinic) | Stretch | ~1500 - 1620 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within this compound. The molecule contains an extended π-conjugated system encompassing the coumarin nucleus and the diazo group, which acts as a potent chromophore. Research indicates that 3-diazo-4-oxocoumarins are strong absorbers of deep ultraviolet (DUV) radiation. acs.orgacs.org The absorption spectrum, typically recorded in a solvent like acetonitrile (B52724), shows a significant absorption maximum in the DUV region, generally below 300 nm. acs.org This absorption corresponds to π→π* electronic transitions within the conjugated system. The high molar absorptivity in this region is a key feature that enables the compound's use in photochemical applications, as efficient light absorption is a prerequisite for subsequent chemical reactions. acs.orgacs.org

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of this compound, which helps in confirming its structure. Using a soft ionization technique like Chemical Ionization (CI), the protonated molecular ion [M+H]⁺ is typically observed as the base peak, confirming the molecular weight of the compound. acs.org

Under harsher conditions, such as Electron Ionization (EI), characteristic fragmentation occurs. A primary and highly significant fragmentation pathway for diazo compounds is the loss of a neutral nitrogen molecule (N₂), resulting in a fragment ion with a mass of [M-28]⁺. For coumarins, a common fragmentation is the loss of carbon monoxide (CO), also resulting in an [M-28]⁺ fragment. High-resolution mass spectrometry would be required to distinguish between these two initial fragmentation pathways. Subsequent fragmentation of the coumarin ring structure, such as further loss of CO, can also be observed.

The photochemistry of this compound is of significant interest, and time-resolved spectroscopy is the primary tool for directly observing the short-lived intermediates that are formed upon irradiation. When exposed to UV light, this compound undergoes the elimination of N₂ to generate a highly reactive α-oxo-carbene intermediate. This carbene then rapidly undergoes a Wolff rearrangement to form a ring-contracted ketene (B1206846). acs.orgacs.org

These intermediates, particularly the ketene, have lifetimes on the order of microseconds or less in the presence of nucleophiles. Time-resolved techniques, such as laser flash photolysis coupled with transient absorption or IR spectroscopy, allow for the detection and characterization of these species in real-time. By monitoring the appearance and decay of specific absorption bands, researchers can determine the kinetics of the ketene's formation and its subsequent reactions, such as hydrolysis in the presence of water to form a carboxylic acid. acs.org

X-ray Crystallography and Solid-State Analysis

While a specific crystal structure for the parent this compound is not widely reported, X-ray crystallography on closely related coumarin derivatives provides valuable insights into the expected solid-state structure. Such analyses would definitively confirm the molecule's planarity, bond lengths, and bond angles.

In the solid state, molecules of this compound would likely pack in a way that maximizes intermolecular interactions. These could include π-π stacking interactions between the aromatic rings of adjacent molecules and dipole-dipole interactions arising from the polar carbonyl and diazo groups. The crystal packing arrangement significantly influences the material's bulk properties. For related compounds like 3-nitro-4-hydroxycoumarin, intermolecular hydrogen bonds and π-π stacking are key stabilizing forces in the crystal lattice. By analogy, the electron-rich and electron-poor regions of the this compound molecule would dictate its packing motif in the solid state.

Computational and Theoretical Investigations of 3 Diazo 4 Oxocoumarin

Quantum Chemical Calculations for Electronic Structure and Bonding

Currently, there are no specific published quantum chemical calculations detailing the electronic structure and bonding of 3-Diazo-4-oxocoumarin. Such studies, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, would be instrumental in understanding the molecule's fundamental properties. Key parameters that could be determined include:

Molecular Orbital Energies (HOMO-LUMO): Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insights into the molecule's electronic transition properties and its reactivity as an electron donor or acceptor.

Electron Density Distribution and Partial Charges: Mapping the electron density would reveal the distribution of charge across the molecule, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other reagents.

Bonding Analysis: Theoretical methods such as Natural Bond Orbital (NBO) analysis could elucidate the nature of the chemical bonds within the this compound structure, including the unique diazo group and the coumarin (B35378) core.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

No dedicated Density Functional Theory (DFT) studies on the reaction mechanisms of this compound have been found in the scientific literature. DFT has become a powerful tool for investigating the intricacies of chemical reactions. For this compound, DFT studies could be applied to:

nih.govacs.org-Dipolar Cycloadditions: The diazo group is a classic 1,3-dipole, and its participation in cycloaddition reactions is a key aspect of its chemistry. DFT could model the transition states and intermediates of such reactions, predicting regioselectivity and stereoselectivity.

Carbene Formation: Diazo compounds are well-known precursors to carbenes upon extrusion of nitrogen gas. DFT calculations could determine the activation energy for this process and characterize the resulting carbene's electronic state (singlet or triplet).

Other Reactions: The reactivity of the coumarin ring system, including electrophilic and nucleophilic attacks, could also be explored using DFT to provide a comprehensive understanding of the molecule's chemical behavior under various conditions.

Molecular Dynamics Simulations and Conformational Analysis

There is a lack of published molecular dynamics (MD) simulations or specific conformational analyses for this compound. MD simulations would be invaluable for understanding the dynamic behavior of this molecule, particularly in different solvent environments. Key areas for investigation would include:

Conformational Preferences: Identifying the most stable conformations of the molecule and the energy barriers between them. This is important as the conformation can significantly influence reactivity.

Solvation Effects: MD simulations can model how solvent molecules arrange around this compound and how this solvation shell affects its structure and dynamics.

Flexibility and Rigidity: Quantifying the flexibility of different parts of the molecule, which can have implications for its interaction with biological targets or its packing in the solid state.

Prediction of Spectroscopic Properties

Computational predictions of the spectroscopic properties of this compound are not available in the current body of scientific literature. Such predictions are vital for interpreting experimental data and for the structural elucidation of new compounds. Computational methods could be used to predict:

Infrared (IR) and Raman Spectra: Calculating vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectra: Predicting 1H and 13C NMR chemical shifts, which are fundamental for structural confirmation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra, helping to understand the molecule's color and its behavior upon exposure to light.

Structure-Reactivity Correlations via Computational Models

No computational models specifically correlating the structure and reactivity of this compound have been reported. Developing such models, often through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, could enable the prediction of the reactivity or biological activity of related compounds. This would involve:

Descriptor Calculation: Computing a range of electronic and steric descriptors for a series of related diazocoumarin derivatives.

Model Building: Using statistical methods to build a mathematical model that correlates these descriptors with experimentally determined reactivity or activity.

Predictive Power: Using the established model to predict the properties of new, unsynthesized derivatives, thereby guiding future research efforts.

Applications of 3 Diazo 4 Oxocoumarin in Advanced Materials and Organic Synthesis

Photolithographic Applications and Photoresist Design

3-Diazo-4-oxocoumarin and its derivatives have been extensively investigated for their use as photoactive compounds (PACs) in photolithography, the process used to fabricate microelectronics and integrated circuits. acs.orggoogle.com Their function is centered on a light-induced solubility change, which is fundamental to patterning materials with high precision.

Deep Ultraviolet (DUV) Photoresists

This compound is particularly well-suited for Deep Ultraviolet (DUV) photolithography, a critical technology in semiconductor manufacturing. These compounds exhibit strong absorption in the DUV region of the electromagnetic spectrum, typically around 248 nm and 250 nm. acs.orggoogle.com Upon exposure to DUV radiation, this compound undergoes an efficient photochemical reaction known as the Wolff rearrangement. acs.orgwikipedia.org This reaction expels a molecule of nitrogen (N₂) and generates a highly reactive ketene (B1206846) intermediate. wikipedia.orgwikipedia.org In the presence of ambient water within the photoresist film, this ketene is rapidly converted into a carboxylic acid. acs.orgmdpi.com

This transformation is the key to its lithographic application:

Unexposed State: The original this compound molecule is non-polar and acts as a dissolution inhibitor, preventing the photoresist film (typically a phenolic resin like novolak) from dissolving in an aqueous alkaline developer. wikipedia.orgmdpi.com

Exposed State: The photoproduct, a carboxylic acid, is highly polar and readily soluble in the alkaline developer. acs.org

This change from a base-insoluble compound to a base-soluble one creates a sharp contrast in solubility between the exposed and unexposed regions of the resist, allowing for the precise transfer of a pattern. acs.org The resulting photoproducts are also transparent in the DUV range, which is advantageous for achieving high-resolution patterns in thick resist films. acs.org

Non-Chemically Amplified Photoresist Systems

Photoresists based on this compound are classified as non-chemically amplified photoresists (n-CARs). rsc.org This class of resists differs significantly from the more common chemically amplified resists (CARs), which rely on a photoacid generator (PAG) to catalyze a cascade of chemical reactions that change the resist's solubility.

In an n-CAR system, the photosensitive functionality is integrated directly into the resist's components. rsc.org For this compound, the diazo group itself is the photosensitive element. Upon exposure to light, it undergoes a direct photochemical transformation that alters its polarity and solubility. rsc.org This mechanism avoids the need for a separate PAG and the subsequent acid diffusion steps that are characteristic of CARs. rsc.org The absence of acid diffusion is a major advantage, as it helps to minimize critical issues like line-edge roughness (LER) and line-width roughness (LWR) in the final patterned features, a significant challenge for high-resolution lithography. rsc.org

Design Principles for Dissolution Inhibitors and Photoactive Compounds

The design of effective photoresists using this compound is based on optimizing its function as a photolytically triggered solubility switch. acs.org The core principle is the transformation of a base-insoluble chromophore (the diazo compound) into a base-soluble, transparent photoproduct (the carboxylic acid). acs.org

Several key design principles guide the development of these materials:

Molecular Structure and Substitution: The properties of the this compound can be fine-tuned by adding different substituent groups to its aromatic ring. Research has shown that incorporating electron-donating substituents leads to a lower reactivity of the photogenerated ketene. acs.org This is beneficial for lithographic performance, as it allows for better control over the subsequent reaction with water to form the carboxylic acid. acs.org

Thermal Stability: The thermal properties of the PAC are crucial for photoresist processing, which involves baking steps. The melting points and decomposition temperatures of various this compound derivatives have been studied to ensure they remain stable during these steps.

Below is a table summarizing the thermal properties of several substituted this compound derivatives, illustrating the effect of different functional groups on their stability.

| Substituent | Melting Point (°C) | Decomposition Temperature (°C) |

| 5-Methoxy | 170 | 170 |

| 6-Chloro | 173 | 173 |

| 6-Nitro | 190 | 190 |

| 7-Methoxy | 165 | 165 |

| 7-Diethylamino | 148 | 148 |

| Data sourced from research on substituted 3-diazo-4-oxocoumarins. |

Role in the Synthesis of Heterocyclic Compounds

Diazocarbonyl compounds, including this compound, are versatile building blocks in organic synthesis for the construction of complex heterocyclic systems. nih.gov Their ability to act as precursors to carbenes or to participate in cycloaddition reactions makes them valuable reagents for creating five-membered rings like azoles (e.g., oxazoles, thiazoles, imidazoles, pyrazoles, and triazoles). nih.gov

The reactivity of the diazocarbonyl group can be harnessed in several ways:

[3+2] Cycloaddition Reactions: Diazo compounds can react with various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. This approach is a cornerstone of diazo chemistry for building azole systems. nih.gov

Metal-Catalyzed Reactions: Transition metals can catalyze the decomposition of diazo compounds to form metal carbenoids. These reactive intermediates can then undergo a variety of transformations, including cyclopropanation, insertion reactions, and ylide formation, which can all be pathways to heterocyclic structures.

Condensation Reactions: The coumarin (B35378) scaffold itself, often derived from precursors like 4-hydroxycoumarin (B602359), is widely used in condensation reactions to build fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines. nih.govrsc.org The presence of a diazo group on this scaffold introduces additional reactive capabilities, allowing for novel synthetic pathways.

The combination of the coumarin core with the reactive diazo group provides a powerful platform for synthesizing novel and potentially bioactive heterocyclic molecules. rsc.orgresearchgate.net

Development of Functional Materials based on this compound Transformations

The primary functional materials developed from this compound transformations are the advanced photoresists used in the microelectronics and optoelectronics industries. google.com The core of this application is the precise chemical transformation—the Wolff rearrangement—induced by light. acs.org This transformation is not just a chemical reaction but the enabling mechanism for the material's function, creating a solubility switch that allows for high-resolution patterning.

The development of these materials relies on harnessing this photochemical transformation to create materials with tailored properties. By modifying the coumarin backbone with different functional groups or by attaching the diazo-coumarin unit to other molecules or polymers, researchers can control properties such as:

Absorption wavelength

Dissolution rate in developers

Thermal stability

Film-forming properties

Beyond conventional photoresists, the utility of these compounds extends to a variety of optoelectronic applications where precise, light-induced changes in material properties are required. google.com The transformation of this compound serves as a model for designing smart materials that respond to optical stimuli, opening avenues for their use in sensors, data storage, and other advanced technologies.

Future Directions and Emerging Research Areas

Development of Novel 3-Diazo-4-oxocoumarin Derivatives with Tunable Properties

A primary focus of current research is the synthesis of new this compound derivatives with tailored electronic and chemical properties. By strategically modifying the coumarin (B35378) core, scientists can fine-tune the reactivity and functionality of the molecule for specific applications.

Detailed research has demonstrated that the introduction of substituents at the 5-, 6-, and 7-positions of the this compound scaffold significantly influences the reactivity of the corresponding ketenes generated upon photolysis. acs.org For instance, derivatives bearing electron-donating groups exhibit lower reactivity, a property that is highly desirable for applications in photolithographic materials. acs.org This tunability allows for the rational design of molecules with precise characteristics. The synthesis of various substituted coumarins, such as nitro and amino derivatives, further highlights the potential for creating a diverse library of compounds with a wide range of physical and biological properties. chemmethod.comresearchgate.net For example, the synthesis of 3-heteroarylazo-4-hydroxycoumarin derivatives has been shown to enhance pharmacological activity. daneshyari.comresearchgate.net

Recent efforts have focused on creating derivatives for specific biological targets. For example, new 3-substituted coumarin derivatives, including tertiary sulfonamides and carbothioamides, have been designed and synthesized as selective inhibitors of human carbonic anhydrase IX and XII, which are implicated in hypoxic tumors. nih.gov

| Substituent Position | Substituent Type | Effect on Properties | Potential Application | Reference |

|---|---|---|---|---|

| 5, 6, 7 | Electron-Donating Groups | Decreases reactivity of photogenerated ketene (B1206846) | Photolithographic Materials | acs.org |

| 3 | Tertiary Sulphonamide | Selective inhibition of Carbonic Anhydrase IX | Anticancer Agents | nih.gov |

| 3 | Carbothioamide | Inhibition of Carbonic Anhydrase IX and XII | Anticancer Agents | nih.gov |

| 3 | Heteroaryl Azo Group | Enhanced antimicrobial and other pharmacological activities | Medicinal Chemistry | daneshyari.comresearchgate.net |

Exploration of New Catalytic Systems for this compound Reactions

The transformation of this compound into more complex molecular architectures is heavily reliant on catalysis. The exploration of novel catalytic systems is a burgeoning area of research, aiming for higher efficiency, selectivity, and broader substrate scope.

Metal Catalysis: Rhodium and gold catalysts are at the forefront of this exploration. Rhodium(II) carboxylates are highly effective for generating transient electrophilic metal carbenoids from α-diazo carbonyl compounds, enabling powerful carbon-carbon bond-forming reactions. researchgate.net Specifically, Rh(II) catalysts have been used to produce furo[3,2-c]coumarins efficiently and regioselectively from 3-diazo-4-hydroxycoumarin. researchgate.net Rhodium(III)-catalyzed C-H activation and cyclization with diazo compounds has also emerged as a powerful tool for constructing complex heterocyclic systems like isocoumarins and α-pyrones under mild conditions. rsc.orgnih.govnih.gov

Gold catalysis represents a newer frontier, with gold complexes demonstrating unique catalytic activity in transformations of diazo compounds. rsc.org Gold-carbenoids, generated from diazo compounds, are key intermediates in a variety of reactions, including X-H insertion, C-H functionalization, and cycloadditions. rsc.orgnih.gov Well-defined cyclometalated Gold(III) complexes, for instance, have proven effective in catalyzing the synthesis of coumarins through intramolecular hydroarylation. researchgate.netunipd.it These catalysts can also facilitate tandem reactions, combining multiple synthetic steps into a single, efficient process. rsc.org

Organocatalysis: Asymmetric organocatalysis has gained significant traction for the enantioselective synthesis of coumarin derivatives. nih.govresearchgate.net This approach utilizes small, chiral organic molecules to catalyze reactions, offering a greener alternative to metal-based catalysts. nih.gov Various activation modes are employed, including the use of bifunctional catalysts like amine-thioureas and catalysts derived from cinchona alkaloids, such as cupreine. beilstein-journals.orgnih.gov These organocatalytic methods have been successfully applied to produce chiral coumarin structures, including the anticoagulant warfarin, with high yields and enantioselectivity. researchgate.netbeilstein-journals.org

| Catalyst Type | Specific Catalyst Example | Reaction Type | Product Class | Key Advantages | Reference |

|---|---|---|---|---|---|

| Rhodium | Rh(II) Carboxylates | [3+2] Cycloaddition | Furo[3,2-c]coumarins | High efficiency and regioselectivity | researchgate.net |

| Rhodium | [Cp*RhCl2]2 | C-H Activation/Cyclization | Isocoumarins, α-Pyrones | Mild conditions, oxidant-free | |

| Gold | (P,C)-cyclometalated Au(III) | Intramolecular Hydroarylation | Coumarins | High yields, low catalyst loading | researchgate.netunipd.it |

| Organocatalyst | Cupreine (Cinchona Alkaloid) | Asymmetric Mannich Reaction | α-Benzylaminocoumarins | High enantioselectivity, metal-free | researchgate.netbeilstein-journals.org |

| Organocatalyst | Bifunctional Amine-Thiourea | Domino Michael-Acetalization | Dihydrocoumarins | Excellent diastereo- and enantioselectivity | nih.gov |

Advancements in Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. Theoretical investigations, particularly using Density Functional Theory (DFT), provide deep insights into reaction mechanisms, reactivity, and molecular properties, thereby guiding experimental design. researchgate.net

DFT calculations have been employed to study the mechanisms of transition metal-catalyzed reactions of diazo compounds, clarifying the selectivity between O-H and C-H insertion pathways. researchgate.net Such studies can reveal the rate-determining steps and explain the differing chemo-selectivity observed with various metal catalysts like Rh, Cu, and Au. researchgate.net Furthermore, computational models can predict the reactivity of novel compounds, accelerating the discovery process for applications in areas like covalent drug development. nih.govresearchgate.net

These predictive capabilities extend to the properties of the final products. For example, DFT has been used to calculate parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) to infer the antioxidant activities of 3-aryl-4-hydroxycoumarin derivatives. researchgate.net By correlating computational data with experimental results, researchers can build robust models to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising characteristics. researchgate.net

Integration with Green Chemistry Principles

The synthesis and application of coumarin derivatives are increasingly being viewed through the lens of green and sustainable chemistry. nih.goveurekaselect.com The goal is to develop environmentally benign processes that minimize waste, reduce energy consumption, and avoid the use of hazardous substances. eurekaselect.comresearchgate.net

Several green synthetic methods have been successfully applied to the preparation of the coumarin scaffold. eurekaselect.com These include:

Alternative Energy Sources: Microwave and ultrasound irradiation are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. kjscollege.com

Benign Reaction Media: The use of water, ionic liquids, or deep eutectic solvents as reaction media is being explored to replace volatile and toxic organic solvents. eurekaselect.comrsc.org Solvent-free synthesis represents an ideal scenario, minimizing solvent-related waste. kjscollege.comrsc.org

These green approaches are not only environmentally beneficial but can also enhance reaction performance, leading to improved product yields and purity. eurekaselect.com Applying these principles to the synthesis and reactions of this compound is a key area for future development, ensuring that the chemical processes are as efficient and sustainable as possible. alliedacademies.org

Expanded Applications in Interdisciplinary Fields

The unique reactivity of this compound makes it a valuable building block for molecules with applications across a range of scientific disciplines, from medicine to materials science.

Medicinal Chemistry: Coumarins are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-HIV, and antioxidant properties. chemmethod.comresearchgate.netmdpi.com The this compound moiety serves as a precursor to novel therapeutic agents. For instance, derivatives have been developed as selective inhibitors of carbonic anhydrase isoforms IX and XII, which are important targets in cancer therapy. nih.gov The thiophene (B33073) ring system, which can be incorporated into coumarin structures, is a component of many effective antimicrobial agents. nih.gov

Materials Science and Photonics: The photochemical properties of 3-diazo-4-oxocoumarins are central to their use in advanced materials. Upon photolysis, they undergo a Wolff rearrangement, a transformation that is exploited in photolithographic materials for creating microelectronic circuits. acs.org The inherent fluorescence of the coumarin core makes its derivatives highly valuable in photonics. They are widely used as fluorescent probes, laser dyes, and as components in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netmdpi.com

Chemical Biology and Sensing: A significant emerging application is the development of coumarin-based fluorescent probes for bio-imaging and sensing. nih.gov By modifying the coumarin scaffold, typically at the 3- and 7-positions, researchers have created chemosensors that can selectively detect specific metal ions, such as Fe³⁺ and Hg²⁺. researchgate.netnih.govnih.govrsc.org These probes have been successfully used to monitor ion concentrations in aqueous media and within biological systems, including living cells and even whole organisms like zebrafish, offering powerful tools for studying biological processes and diseases. nih.govrsc.org

| Interdisciplinary Field | Specific Application | Key Feature of this compound or Derivative | Reference |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Agents (CA IX/XII Inhibitors) | Versatile scaffold for introducing pharmacophores | nih.gov |

| Medicinal Chemistry | Antimicrobial Agents | Precursor to complex heterocyclic systems | researchgate.netnih.gov |

| Materials Science | Photolithography | Photochemical Wolff Rearrangement | acs.org |

| Photonics | Organic Light Emitting Diodes (OLEDs), Dyes | Fluorescence of the coumarin core | researchgate.netresearchgate.netmdpi.com |

| Chemical Biology | Fluorescent Probes for Metal Ion Sensing | Tunable scaffold for attaching recognition moieties | nih.govnih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Diazo-4-oxocoumarin, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves diazo transfer reactions to a 4-oxocoumarin precursor. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst choice (e.g., Cu(I) for click chemistry) critically affect yield and purity. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing side products . Characterization via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and NMR (diazo proton resonance at δ 5.2–5.5 ppm) is essential to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : A multi-technique approach is recommended:

- IR Spectroscopy : Identifies key functional groups (e.g., diazo N=N stretch at ~2100 cm⁻¹ and lactone C=O at ~1720 cm⁻¹) .

- NMR : NMR resolves proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm), while NMR confirms carbonyl and diazo carbons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H] at m/z 215.05 for the parent compound) and fragments .

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Use standardized assays for antimicrobial (e.g., agar diffusion against E. coli or S. aureus) or antioxidant (DPPH radical scavenging) activity. Ensure dose-response curves and positive controls (e.g., ciprofloxacin for antimicrobial tests) are included. Structural modifications, such as introducing electron-withdrawing groups (e.g., -NO), can enhance bioactivity, as seen in coumarin-oxadiazole hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound in [2+1] cycloaddition reactions?

- Methodological Answer : Discrepancies in regioselectivity or yields may arise from solvent effects or competing pathways. Systematic studies using kinetic analysis (e.g., monitoring reaction progress via NMR) and computational modeling (DFT for transition-state energies) can clarify mechanisms. For instance, polar aprotic solvents like DMSO may favor zwitterionic intermediates over radical pathways .

Q. What computational methods complement experimental studies in understanding the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, explaining electrophilic/nucleophilic sites. Comparative studies with analogs (e.g., 4-hydroxycoumarin) reveal how the diazo group alters reactivity .

Q. How can machine learning models predict the properties of novel this compound derivatives?

- Methodological Answer : Train models on datasets combining structural descriptors (e.g., SMILES strings) and experimental data (e.g., solubility, bioactivity). Use platforms like Chemotion ELN for FAIR (Findable, Accessible, Interoperable, Reusable) data management. Feature importance analysis can identify key substituents (e.g., halogen atoms) influencing target properties .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Methodological Answer : Document reaction conditions (e.g., exact stoichiometry, purification steps) in electronic lab notebooks (ELNs) like Chemotion. Share raw spectral data and crystallographic files (if available) in repositories such as RADAR4Chem. Cross-validate results with independent labs to address batch-to-batch variability .

Literature Review and Hypothesis Development

Q. How can researchers apply the PICO framework to formulate questions about this compound’s mechanism of action?

- Methodological Answer :

- Population : Target enzymes (e.g., cytochrome P450).

- Intervention : this compound as an inhibitor.

- Comparison : Existing inhibitors (e.g., warfarin).

- Outcome : Binding affinity (IC) or catalytic inhibition.

This framework isolates variables for focused hypothesis testing, such as "Does this compound exhibit higher affinity for P450 than warfarin?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.